AS703988
説明
AS703988 (also known as MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) . MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. By selectively binding to MEK1/2, AS703988 inhibits the activation of downstream extracellular signal-regulated kinases (ERK1/2), thereby blocking growth factor-mediated tumor cell signaling and proliferation .
特性
IUPAC名 |
NONE |
|---|---|
SMILES |
NONE |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B. |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
The following table compares AS703988 with two functionally similar kinase inhibitors, Ruxolitinib Phosphate (JAK1/2 inhibitor) and Encorafenib (BRAF inhibitor), based on mechanism, clinical applications, and physicochemical properties derived from available evidence:
Key Contrasts:
- Target Specificity: AS703988’s MEK1/2 inhibition is downstream of BRAF, making it theoretically effective in BRAF-mutant and RAS-mutant cancers.
- Development Stage : AS703988 remains in early-phase trials, whereas Ruxolitinib and Encorafenib are FDA-approved with well-established efficacy and safety profiles .
- Structural Diversity : AS703988’s structure (undisclosed in evidence) likely differs from Ruxolitinib’s pyrazolo-pyrimidine core and Encorafenib’s imidazo-pyridine scaffold, impacting pharmacokinetics and target binding .
Research Findings and Challenges
- AS703988 in Preclinical Models: Demonstrates potent inhibition of ERK phosphorylation in melanoma cell lines (IC₅₀ ~10 nM) and tumor growth suppression in xenografts .
- Comparison with Other MEK Inhibitors : Unlike trametinib (MEK1/2 inhibitor with FDA approval), AS703988’s oral bioavailability and toxicity profile require further optimization .
- Synergy with BRAF Inhibitors: Preclinical data suggest AS703988 could enhance the efficacy of BRAF inhibitors like Encorafenib, mirroring the success of combined BRAF/MEK inhibition in melanoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
